1-(3-Chloro-5-fluorobenzoyl)pyrrolidine
Description
1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with chlorine (Cl) at position 3 and fluorine (F) at position 5 on the aromatic ring. Pyrrolidine-based compounds are widely recognized for their role in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets.
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRGHAWFHGLVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine typically involves the reaction of 3-chloro-5-fluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluorobenzoyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine and related pyrrolidine derivatives:
Biological Activity
1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action.
Antimicrobial Properties
Research indicates that 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine exhibits notable antimicrobial activity. In a study, it was shown to inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. The compound's efficacy was measured using Minimum Inhibitory Concentration (MIC) assays, with results indicating significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it significantly inhibited the proliferation of cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potent mechanism of action that warrants further investigation into its therapeutic potential in oncology .
Interaction with Cellular Pathways
The biological activity of 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine is attributed to its ability to interact with specific cellular pathways. For instance, it has been identified as a selective agonist for the TRPM5 ion channel, which plays a crucial role in various physiological processes including taste perception and gastrointestinal motility. This interaction suggests potential applications in treating gastrointestinal disorders .
Study 1: Antimicrobial Efficacy
In a controlled study, 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine was tested against several bacterial strains. The following table summarizes the MIC values obtained:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results indicate that the compound exhibits strong antimicrobial properties, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of the compound on L1210 cells. The findings are presented below:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 30 |
The data shows a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chloro-5-fluorobenzoyl)pyrrolidine, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with pyrrolidine. Key parameters include:
- Temperature: Maintain 0–5°C during acyl chloride formation to minimize side reactions .
- Solvent Choice: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity and solubility .
- Reaction Time: Monitor via TLC, with typical reaction completion in 4–6 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the benzoyl-pyrrolidine linkage. Key signals: ~7.4–7.6 ppm (aromatic protons), 3.5–3.7 ppm (pyrrolidine N–CH), and 1.8–2.0 ppm (pyrrolidine ring protons) .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 257.05) and fragmentation patterns .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .
Q. What safety protocols are essential for handling this compound during synthesis and storage?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis due to potential irritant vapors from acyl chloride intermediates .
- Storage: Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or degradation .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs, as pyrrolidine derivatives often modulate these targets .
- Assay Types:
- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (e.g., solvent polarity, stoichiometry) and identify critical factors .
- Intermediate Trapping: Use quenching studies or in-situ IR to detect side products (e.g., hydrolyzed benzoyl chloride) .
- Yield Reproducibility: Standardize reagent drying (e.g., molecular sieves for solvents) and monitor humidity (<30% RH) .
Q. What computational methods aid in optimizing reaction pathways and predicting regioselectivity?
Methodological Answer:
- Quantum Mechanics (QM): Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify kinetically favored pathways .
- Machine Learning (ML): Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Molecular Dynamics (MD): Simulate solvation effects to explain solvent-dependent regioselectivity .
Q. What strategies are effective for separating enantiomers if chirality is introduced during synthesis?
Methodological Answer:
- Chiral Chromatography: Use HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases .
- Kinetic Resolution: Employ chiral catalysts (e.g., Jacobsen’s salen-Co) to selectively acylatedesired enantiomers .
- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with simulated data .
Q. How can researchers identify biological targets and elucidate mechanisms of action?
Methodological Answer:
- Chemoproteomics: Use photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS .
- Surface Plasmon Resonance (SPR): Measure binding kinetics to purified proteins (e.g., kinases) .
- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify synthetic lethal partners .
Q. How should reaction intermediates be analyzed to troubleshoot low yields or side reactions?
Methodological Answer:
- In-Situ Monitoring: Use ReactIR™ to track intermediate formation (e.g., acyl chloride peaks at 1775 cm) .
- Isolation by Prep-TLC: Separate intermediates using silica gel TLC (ethyl acetate/hexane) and characterize via F NMR .
- Isotope Labeling: Introduce O or C labels to trace reaction pathways via MS/MS .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace Cl with Br, vary fluorophenyl positions) and test bioactivity .
- 3D-QSAR: Build CoMFA or CoMSIA models using biological data to guide rational design .
- Crystallography: Solve X-ray structures of target-ligand complexes to identify critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
